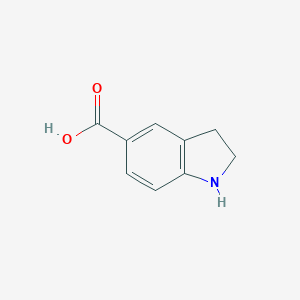

Indoline-5-carboxylic acid

Vue d'ensemble

Description

Indoline-5-carboxylic acid is a compound with the CAS Number: 15861-30-0 . It has a molecular weight of 163.18 and is a solid in its physical form . It is used in laboratory chemicals .

Synthesis Analysis

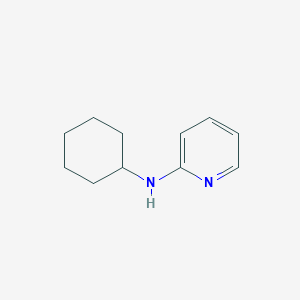

Indoline compounds can be synthesized from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This process features high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .

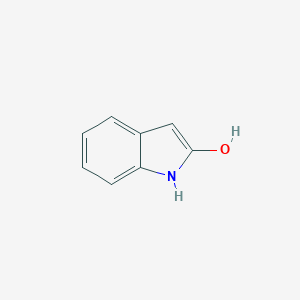

Molecular Structure Analysis

Indoline-5-carboxylic acid has a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Chemical Reactions Analysis

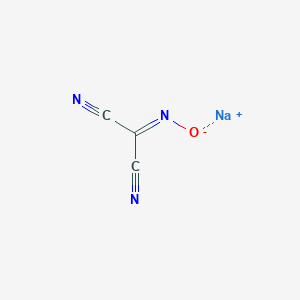

Indoline compounds can undergo a cyanoisopropylation/cyclization cascade . An unactivated double bond acts as the radical acceptor .

Physical And Chemical Properties Analysis

Indoline-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 163.18 .

Applications De Recherche Scientifique

Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases

Indole and its derivatives, including Indoline-5-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response, showing good therapeutic prospects . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .

Anti-Tumor Applications

Indoline structures, including Indoline-5-carboxylic acid, have been found in a huge number of natural products and have been studied for their anti-tumor properties . They are being explored for the construction of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .

Anti-Bacterial Applications

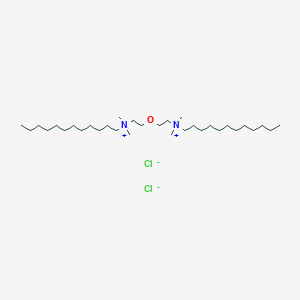

Indoline structures have been fully developed as antibiotics . They have shown significant potential in combating the increasing resistance of bacteria .

Anti-Inflammatory and Analgesic Applications

Indoline compounds have been used as anti-inflammatory and analgesic drugs . They interact with the amino acid residues of proteins, acting as a hydrogen bond donor and acceptor, which can improve the physicochemical properties of the compounds .

Cardiovascular Disease Treatment

Indoline structures have been used to treat cardiovascular diseases . They can interact with the amino acid residues of proteins in a hydrophobic manner, which can improve the physicochemical properties of the compounds .

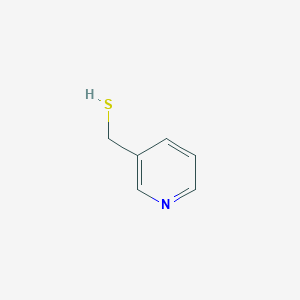

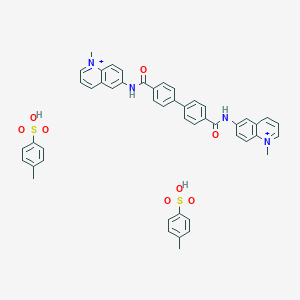

Reactant for Preparation of Indolyl-quinolines

Indoline-5-carboxylic acid can be used as a reactant for the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .

Reactant for Preparation of Anthranilic Acids

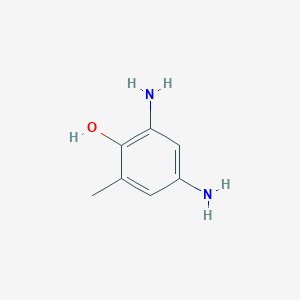

Indoline-5-carboxylic acid can be used as a reactant for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

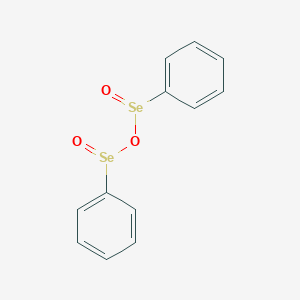

Synthesis of Indirubin Derivatives

Indoline-5-carboxylic acid can be used for the synthesis of indirubin derivatives .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Indoline-5-carboxylic acid is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The interaction between host and microorganism widely affects the immune and metabolic status . Environmental factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTLKUKANGQSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429272 | |

| Record name | indoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-5-carboxylic acid | |

CAS RN |

15861-30-0 | |

| Record name | indoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

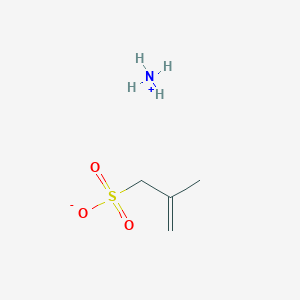

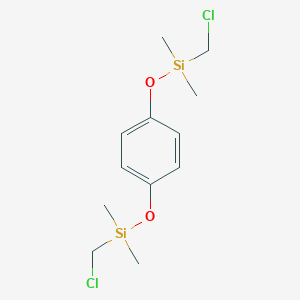

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.